Mmb-chmica

Descripción

Structure

3D Structure

Propiedades

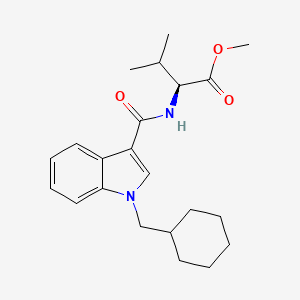

Fórmula molecular |

C22H30N2O3 |

|---|---|

Peso molecular |

370.5 |

Nombre IUPAC |

methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |

Clave InChI |

ROWZIXRLVUOMCJ-FQEVSTJZSA-N |

SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |

Sinónimos |

methyl (1-(cyclohexylmethyl)-1H-indole-3-carbonyl)-L-valinate |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MMB-CHMICA on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid MMB-CHMICA, also known as AMB-CHMICA, and its interaction with the cannabinoid type 1 (CB1) receptor. This compound belongs to the indole class of synthetic cannabinoids and has been identified as a potent agonist at the CB1 receptor.[1][2] The information herein is intended to provide a detailed understanding of its pharmacological properties, the underlying signaling mechanisms, and the experimental methodologies used for its characterization.

Quantitative Pharmacology of this compound at CB1 Receptors

This compound and its structural analogs are potent and highly efficacious agonists at the CB1 receptor.[3][4] Their activity is often compared to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, and other synthetic cannabinoids. Synthetic cannabinoids like this compound generally exhibit greater potency and efficacy than Δ⁹-THC.[3][4][5]

Table 1: Comparative In Vitro Potency of this compound Analogs at CB1 Receptors

| Compound | CB1 EC50 (nM) | Efficacy (% of JWH-018) | Assay Type |

| MDMB-CHMICA | 0.14 | 94% (relative to CP 55,940) | Not Specified |

| 5F-AMB | 0.45 - 36 | Not Specified | Fluorometric Assay of Membrane Potential |

| MDMB-FUBINACA | 0.45 - 36 | Not Specified | Fluorometric Assay of Membrane Potential |

| JWH-018 | 1.13 | 100% (Reference) | Not Specified |

Note: Data for this compound (AMB-CHMICA) is often grouped with its close structural analogs like MDMB-CHMICA and 5F-AMB. The values presented reflect the general potency range for this class of compounds.[1][3][4]

Mechanism of Action: CB1 Receptor Signaling

This compound acts as a full agonist at the CB1 receptor, which is a G protein-coupled receptor (GPCR).[1][6] The CB1 receptor is one of the most abundantly expressed GPCRs in the human brain.[7] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.[7][8]

The primary signaling pathway involves the activation of inhibitory G proteins, specifically Gi/Go.[7][8] This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]

-

Modulation of Ion Channels:

The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters.[8]

Caption: CB1 receptor signaling pathway activated by this compound.

Key Experimental Protocols

The characterization of this compound's action on CB1 receptors involves several key in vitro assays.

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor. It involves a competition experiment between the unlabeled test compound (this compound) and a radiolabeled ligand (e.g., [³H]CP 55,940) that has a known high affinity for the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes from cells expressing human CB1 receptors (hCB1) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a concentration-displacement curve, from which the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional assays measure the biological response following receptor activation, determining a compound's potency (EC50) and efficacy.

A. Fluorometric Assay of Membrane Potential: This assay measures changes in the membrane potential of cells expressing CB1 receptors. Agonist binding to CB1 activates GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is detected by a voltage-sensitive fluorescent dye. All SCs, including this compound analogs, have been shown to be potent, highly efficacious agonists in this type of assay.[3][4]

B. cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity. Cells are stimulated with forskolin to increase cAMP production. The ability of a CB1 agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified, typically using an immunoassay format like HTRF or ELISA.

Logical Relationships in Pharmacological Activity

The pharmacological profile of a synthetic cannabinoid like this compound is determined by a combination of its structural features, its affinity for the CB1 receptor, and its ability to elicit a functional response upon binding.

-

Structure Determines Affinity: Minor structural modifications can significantly alter a compound's binding affinity for the CB1 receptor.[10] For example, the type of amino acid moiety (valinate vs. tert-leucinate) and substitutions on the indole core can impact how well the molecule fits into the receptor's binding pocket.[11]

-

Affinity Influences Potency: Generally, higher binding affinity (a lower Ki value) correlates with higher potency (a lower EC50 value) in functional assays. A compound that binds more tightly to the receptor typically requires a lower concentration to produce a biological effect.

-

Structure Dictates Efficacy: The specific way a ligand binds to and stabilizes an active conformation of the receptor determines its efficacy (the maximum response it can produce). This compound and related compounds are considered high-efficacy agonists, meaning they are very effective at activating the receptor's signaling cascade.[3][4]

References

- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. euda.europa.eu [euda.europa.eu]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Structural Elucidation of MDMB-CHMICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid that has been identified in numerous forensic cases and is of significant interest to the scientific community due to its high affinity for the cannabinoid receptor type 1 (CB1).[1][2] This technical guide provides a comprehensive overview of the synthesis and structural characterization of MDMB-CHMICA, intended to serve as a resource for researchers in forensic science, pharmacology, and drug development. Detailed experimental protocols, compiled from peer-reviewed literature, are presented alongside tabulated analytical data for easy reference. Furthermore, this document includes visualizations of the synthetic pathway, a typical analytical workflow, and the canonical CB1 receptor signaling cascade to facilitate a deeper understanding of this compound.

Synthesis of MDMB-CHMICA

The synthesis of MDMB-CHMICA is typically achieved through a multi-step process involving the preparation of the indole core followed by coupling with the appropriate amino acid derivative. The most common synthetic routes utilize commercially available starting materials and standard organic chemistry transformations.[3][4]

Experimental Protocol: Synthesis

The following protocol represents a general methodology for the synthesis of MDMB-CHMICA, compiled from various reported procedures.[2][3]

Step 1: N-Alkylation of Indole-3-carboxylic acid

-

To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture for a designated period to allow for the formation of the corresponding anion.

-

Add (bromomethyl)cyclohexane to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid in an appropriate solvent like DMF.

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3]

-

Add L-tert-leucine methyl ester hydrochloride (TLME) to the reaction mixture.[2] The use of the L-enantiomer of the amino acid is common due to its commercial availability and results in the (S)-enantiomer of MDMB-CHMICA.[1]

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography on silica gel to obtain MDMB-CHMICA as a solid.

Structural Characterization

The definitive identification and structural elucidation of MDMB-CHMICA rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the molecule.

Analytical Techniques and Data

The following table summarizes the key analytical data for MDMB-CHMICA obtained from various characterization techniques.

| Technique | Instrumentation | Observed Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Bruker Avance-II 400 MHz or equivalent | ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are reported in ppm. Specific peak assignments correspond to the protons on the indole core, the cyclohexylmethyl group, and the tert-leucinate moiety.[2] ¹³C NMR (CDCl₃, 100.6 MHz): Chemical shifts (δ) are reported in ppm, confirming the carbon skeleton of the molecule.[2] |

| Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | GC-EI-MS: Characteristic fragmentation patterns are observed, which can be used for identification.[5] LC-ESI-MS/MS: Provides high sensitivity and selectivity for detection in complex matrices. The protonated molecule [M+H]⁺ is typically observed.[6] |

| Infrared (IR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectrometer | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H stretching are observed.[2] |

| X-ray Crystallography | Single-crystal X-ray diffractometer | Provides the absolute configuration of the molecule, confirming the (S)-enantiomer is typically synthesized.[1] |

Experimental Protocol: Analytical Workflow

A standard workflow for the comprehensive analysis of a synthesized batch of MDMB-CHMICA is outlined below.

-

Initial Purity Assessment: The crude product is first analyzed by TLC to get a preliminary indication of purity and to identify suitable solvent systems for column chromatography.

-

Purification: The crude material is subjected to flash column chromatography on silica gel to isolate the pure compound from starting materials, reagents, and byproducts.

-

Structural Verification (NMR): The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Molecular Weight and Fragmentation Analysis (MS): The molecular weight and fragmentation pattern are confirmed using GC-MS or LC-MS. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Vibrational Spectroscopy (IR): An IR spectrum is recorded to identify the key functional groups present in the molecule.

-

Stereochemical Analysis (Optional but Recommended): For unambiguous determination of the stereochemistry, single crystals can be grown and analyzed by X-ray crystallography. Alternatively, chiral chromatography can be employed to determine the enantiomeric purity.[7]

Pharmacological Context: CB1 Receptor Signaling

MDMB-CHMICA is a potent full agonist of the CB1 receptor.[1] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are responsible for the psychoactive effects of cannabinoids.

Upon binding of an agonist like MDMB-CHMICA, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi/o). The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of MDMB-CHMICA. The provided experimental protocols, tabulated analytical data, and graphical representations of the synthetic pathway, analytical workflow, and signaling cascade offer a comprehensive resource for professionals in the fields of forensic science, analytical chemistry, and pharmacology. A thorough understanding of the chemistry and biology of potent synthetic cannabinoids like MDMB-CHMICA is crucial for the development of effective analytical methods for their detection and for advancing our knowledge of their pharmacological effects.

References

- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. euda.europa.eu [euda.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the synthetic cannabinoid MDMB-CHMCZCA - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of MMB-CHMICA: An In-Depth Technical Guide

An examination of the in vivo and in vitro biotransformation of the potent synthetic cannabinoid, MMB-CHMICA, for researchers, scientists, and drug development professionals.

This compound (also known as MDMB-CHMICA), a synthetic cannabinoid with a notable prevalence in forensic cases, undergoes extensive metabolic breakdown in the body. Understanding its metabolic pathways is crucial for the development of sensitive and specific analytical methods for its detection in biological samples and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of this compound, detailing experimental methodologies, summarizing key metabolic products, and visualizing the biotransformation processes.

Core Metabolic Pathways: Hydrolysis and Oxidation

The metabolism of this compound is primarily characterized by two major biotransformation reactions:

-

Ester Hydrolysis: The methyl ester group of this compound is readily cleaved to form a carboxylic acid metabolite. This is a dominant metabolic pathway.[1][2][3]

-

Oxidative Metabolism: The molecule undergoes significant oxidation, primarily in the form of hydroxylation. The cyclohexylmethyl moiety is a primary site for this reaction, with the tert-butyl group also being a secondary site for hydroxylation.[1][4] Hydroxylation of the indole ring has been observed to be a less significant pathway.[1]

These initial phase I metabolic reactions are often followed by further biotransformations, leading to a diverse array of metabolites.

In Vitro Metabolism Studies

In vitro experimental models are invaluable for elucidating the metabolic pathways of novel psychoactive substances like this compound. The most common systems employed are human liver microsomes (HLM) and human hepatocytes.

Human Liver Microsome (HLM) Assays

HLM preparations are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of oxidative metabolism. Studies utilizing pooled human liver microsomes (pHLM) have successfully replicated the in vivo phase I metabolic profile of this compound.[1][5]

Human Hepatocyte Assays

Incubations with human hepatocytes provide a more complete picture of metabolism, as they contain a wider range of phase I and phase II metabolic enzymes. These assays have been instrumental in confirming the metabolites identified in HLM studies and in identifying potential phase II conjugation products.[6][7]

In Vivo Metabolism and Metabolite Identification

Analysis of authentic urine and blood samples from individuals who have consumed this compound has confirmed the metabolic pathways identified in in vitro studies.[1][2] The primary metabolites detected in these biological matrices are products of ester hydrolysis and hydroxylation.

One of the key findings from in vivo studies is the identification of specific and abundant metabolites that can serve as reliable biomarkers for this compound consumption. For instance, a monohydroxylated metabolite on the cyclohexylmethyl group and the primary ester hydrolysis product are consistently detected in urine samples.[1][2]

Quantitative Data Summary

While numerous studies have qualitatively identified the metabolites of this compound, comprehensive quantitative data on its pharmacokinetics and enzyme kinetics are limited in the publicly available scientific literature. The following tables summarize the available qualitative and semi-quantitative findings.

| Metabolite ID | Metabolic Reaction | Biological Matrix | Relative Abundance | References |

| M1 | Ester Hydrolysis | Urine, HLM, Hepatocytes | Major | [1][2][4] |

| M2 | Monohydroxylation (Cyclohexylmethyl) | Urine, HLM, Hepatocytes | Major | [1][2][4] |

| M3 | Dihydroxylation (Cyclohexylmethyl) | HLM, Hepatocytes | Minor | [4] |

| M4 | Ester Hydrolysis + Monohydroxylation | Urine, HLM, Hepatocytes | Major | [1][2] |

| M5 | Ester Hydrolysis + Dihydroxylation | HLM, Hepatocytes | Minor | [4] |

| M6 | Ketone Formation (from secondary alcohol) | HLM, Hepatocytes | Minor | [4] |

| M7 | Monohydroxylation (tert-butyl) | HLM | Minor | [1] |

Table 1: Summary of Major In Vitro and In Vivo Metabolites of this compound.

| Parameter | Value | Method | Source |

| Enzyme Kinetics (Km, Vmax) | Not Reported | N/A | N/A |

| Pharmacokinetic Parameters (Half-life, Clearance, Volume of Distribution) | Not Reported | N/A | N/A |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. The following sections outline generalized procedures based on methodologies reported in the scientific literature for the analysis of this compound and similar synthetic cannabinoids.

In Vitro Metabolism Assay Using Pooled Human Liver Microsomes (pHLM)

This protocol describes a typical procedure for identifying phase I metabolites of this compound.

1. Reagents and Materials:

-

This compound standard

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for quantitative analysis)

-

LC-MS grade water and solvents

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine pHLM, phosphate buffer, and MgCl₂.

-

Add the this compound stock solution to the microsome mixture to achieve the desired final concentration.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[3]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

(Optional) Add an internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. Analytical Method:

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][5]

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[3]

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

Data Acquisition: Full scan for metabolite identification and product ion scans for structural elucidation.

Sample Preparation for In Vivo Metabolite Analysis from Urine

This protocol outlines a general procedure for extracting this compound metabolites from urine samples.

1. Reagents and Materials:

-

Urine sample

-

β-glucuronidase/arylsulfatase (for hydrolysis of phase II conjugates)

-

Buffer (e.g., acetate or phosphate buffer, pH adjusted for optimal enzyme activity)

-

Extraction solvent (e.g., acetonitrile, ethyl acetate)

-

Internal standard

2. Extraction Procedure:

-

To a specified volume of urine (e.g., 0.5 mL), add the appropriate buffer and the β-glucuronidase/arylsulfatase enzyme solution.[3]

-

Incubate the mixture at an elevated temperature (e.g., 45-60°C) for a sufficient time to ensure complete hydrolysis (e.g., 1-3 hours).[3]

-

Allow the sample to cool to room temperature.

-

Add an internal standard.

-

Perform liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound and a typical experimental workflow for its analysis.

Caption: Primary metabolic pathways of this compound.

Caption: General experimental workflow for this compound analysis.

Conclusion

The biotransformation of this compound is a rapid and extensive process dominated by ester hydrolysis and hydroxylation. The identification of its major metabolites is well-established through a combination of in vitro and in vivo studies. This knowledge is critical for forensic and clinical toxicology to ensure the reliable detection of this compound consumption. However, a significant gap remains in the public domain regarding detailed quantitative data, such as enzyme kinetics and human pharmacokinetic parameters. Further research in these areas is necessary to fully characterize the disposition and potential for drug-drug interactions of this potent synthetic cannabinoid. The methodologies and metabolic pathways outlined in this guide provide a solid foundation for researchers in the field of drug metabolism and development.

References

- 1. researchgate.net [researchgate.net]

- 2. gtfch.org [gtfch.org]

- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Identifying MMB-CHMICA Metabolites in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-CHMICA (also known as MDMB-CHMICA), a potent synthetic cannabinoid, has been a significant compound of interest in forensic toxicology and clinical chemistry due to its widespread abuse and association with severe adverse health effects. Accurate and reliable detection of its use is paramount for clinical diagnosis, forensic investigation, and understanding its pharmacological and toxicological profile. This guide provides a comprehensive overview of the analytical methodologies for identifying this compound metabolites in human urine, focusing on metabolic pathways, quantitative data, and detailed experimental protocols.

Metabolic Pathways of this compound

The biotransformation of this compound is extensive, with the parent compound rarely being detected in urine.[1] The primary metabolic routes involve Phase I reactions, specifically ester hydrolysis and oxidative transformations.[2][3] These metabolic alterations are crucial for identifying unique biomarkers of this compound consumption.

The main metabolic pathways are:

-

Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming a major metabolite.

-

Hydroxylation: Monohydroxylation, primarily on the cyclohexylmethyl moiety, is a key transformation. Further oxidation to di- and tri-hydroxylated metabolites also occurs.

-

Combined Hydrolysis and Hydroxylation: Metabolites can undergo both ester hydrolysis and hydroxylation.

Based on these pathways, several metabolites have been identified as reliable indicators of this compound intake. A screening of 5,717 authentic urine samples found an this compound consumption rate of 14%, highlighting its prevalence.[2][3]

Quantitative Data on this compound Metabolites in Urine

Quantitative analysis of this compound metabolites is crucial for interpreting the extent of drug use. The concentrations of these metabolites can vary significantly among individuals due to factors like dosage, frequency of use, and individual metabolism. The following table summarizes the key metabolites identified in urine and their significance as biomarkers.

| Metabolite ID | Biotransformation | Abundance in Urine | Recommended as Biomarker |

| M1 | Ester hydrolysis | High | Yes |

| M2 | Monohydroxylation (cyclohexyl) | High | Yes |

| M3 | Dihydroxylation (cyclohexyl) | Moderate | Yes |

| M4 | Ester hydrolysis + monohydroxylation | High | Yes |

| M5 | Ester hydrolysis + dihydroxylation | Moderate | Yes |

Experimental Protocols for Metabolite Identification

The reliable identification of this compound metabolites in urine requires robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.[1]

Sample Preparation

Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.

a. Enzymatic Hydrolysis: Many this compound metabolites are excreted as glucuronide conjugates.[4] Enzymatic hydrolysis is therefore a crucial step to cleave these conjugates and allow for the detection of the free metabolites.

-

Protocol:

b. Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of synthetic cannabinoid metabolites from urine.[7][8]

-

Protocol using a mixed-mode or polymeric reversed-phase sorbent (e.g., Oasis HLB, Styre Screen® HLD):

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Washing:

-

Wash with 3 mL of deionized water.

-

Wash with 3 mL of a methanol/water mixture (e.g., 20:80, v/v).

-

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 10 minutes.

-

Elution: Elute the analytes with 3 mL of an appropriate organic solvent, such as ethyl acetate, acetonitrile, or a mixture of dichloromethane and isopropanol.[5]

-

c. Evaporation and Reconstitution:

-

Protocol:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is typically used for the separation of this compound metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

b. Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted analysis, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each target metabolite and internal standard must be optimized.

Table of Representative MRM Transitions for Key this compound Metabolites:

| Metabolite | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| M1 (Ester hydrolysis) | 371.2 | 144.1 | 228.1 | 25 |

| M2 (Monohydroxylated) | 401.2 | 144.1 | 214.1 | 30 |

| M4 (Ester hydrolysis + monohydroxylation) | 387.2 | 144.1 | 244.1 | 28 |

| Internal Standard (e.g., d5-MMB-CHMICA) | 390.3 | 144.1 | 214.1 | 30 |

(Note: These are example transitions and should be optimized for the specific instrument used.)

Conclusion

The identification of this compound metabolites in urine is a complex but essential task in modern toxicology. A thorough understanding of the metabolic pathways allows for the selection of appropriate biomarker metabolites. The implementation of a validated analytical method, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS, is crucial for achieving the required sensitivity and selectivity for accurate detection. This guide provides the foundational knowledge and detailed protocols to assist researchers and scientists in the reliable identification of this compound consumption.

References

- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. unitedchem.com [unitedchem.com]

- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]

The Cannabinoid Receptor Profile of MMB-CHMICA and its Analogs: A Technical Guide

An in-depth analysis of the binding affinity and functional efficacy of MMB-CHMICA, with a clarification on its prevalent analogs, MDMB-CHMICA and AMB-CHMICA, at the CB1 and CB2 cannabinoid receptors.

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological properties of the synthetic cannabinoid this compound and its closely related, and more frequently encountered, analogs MDMB-CHMICA and AMB-CHMICA. A notable ambiguity exists in the nomenclature within illicit drug markets and some initial scientific literature, where "this compound" has been used to refer to both MDMB-CHMICA and AMB-CHMICA. This guide clarifies these distinctions and presents a detailed analysis of their binding affinities and functional efficacies at the human cannabinoid receptors CB1 and CB2. The data, compiled from peer-reviewed studies, reveals these compounds to be highly potent agonists at both receptors, with a general preference for CB1. Detailed experimental protocols for the key assays used to determine these parameters are provided, alongside visualizations of the associated signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in understanding the molecular pharmacology of these potent synthetic cannabinoids.

Nomenclature Clarification

Initial confusion in the synthetic cannabinoid market led to the use of the name "MMB-CHMINACA" for the compound that was later scientifically identified as MDMB-CHMICA.[1] Furthermore, the compound corresponding to the chemical structure of this compound (the isopropyl analog of MDMB-CHMICA) was identified in 2015 as AMB-CHMICA.[1][2] Therefore, for the purpose of scientific accuracy, this guide will present data for both MDMB-CHMICA and AMB-CHMICA (also known as this compound).[3]

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist, such as a synthetic cannabinoid, to the CB1 or CB2 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activated G-protein also modulates ion channels and activates other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4]

References

An In-Depth Technical Guide on the Solubility and Stability of MMB-CHMICA in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-CHMICA (also known as AMB-CHMICA) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvents, is crucial for researchers in the fields of analytical chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and an examination of its interaction with cannabinoid receptors.

Core Data Summary

Solubility of this compound

This compound, like many synthetic cannabinoids, is a lipophilic compound with good solubility in a range of organic solvents. While precise quantitative solubility data remains limited in publicly available literature, existing research and analytical methodologies provide valuable insights.

| Solvent | Reported Concentration/Observation | Citation |

| Acetonitrile | A 1 mg/mL solution is commercially available and has been used as a reference standard. | [1][2] |

| Methanol | Stock standards of synthetic cannabinoids, including this compound, are commonly prepared in methanol. | [3][4] |

| Dimethylformamide (DMF) | Used for the preparation of stock standards of synthetic cannabinoids. | [3] |

| Dimethyl Sulfoxide (DMSO) | Stock solutions of this compound have been prepared at concentrations as high as 50 mM for in vitro studies. | [4][5] |

It is important to note that for many synthetic cannabinoids, solubility in aqueous solutions is low, which can present challenges for in vitro and in vivo studies. The use of co-solvents or detergents may be necessary to achieve desired concentrations in aqueous buffers.

Stability of this compound

The stability of this compound is a critical consideration for the accurate quantification and interpretation of experimental results. As an ester-containing compound, it is susceptible to hydrolysis.

| Solvent/Condition | Observation | Citation |

| Acetonitrile (1 mg/mL) | Stable for at least 3 years when stored at -20°C. | |

| Neat Solid | Stable for at least 2 years when stored at -20°C. | [6] |

| General | As an ester-containing compound, this compound is prone to hydrolysis. Two degradation products of the related compound MDMB-CHMICA were identified in stability tests. | [7][8] |

To ensure the integrity of this compound solutions, it is recommended to store them at low temperatures (-20°C or below) and to minimize freeze-thaw cycles. For long-term storage, preparing aliquots of stock solutions is advisable.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

dot

Caption: Workflow for Solubility Determination.

Determination of Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and kinetics of a compound under various stress conditions.

Objective: To evaluate the stability of this compound in different solvents under accelerated conditions.

Materials:

-

Stock solution of this compound in the solvent of interest

-

Temperature-controlled chambers (e.g., ovens, water baths)

-

Light exposure chamber (with controlled UV and visible light)

-

pH meter

-

Acids and bases for pH adjustment (if required)

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare solutions of this compound in the desired solvents (e.g., methanol, acetonitrile) at a known concentration.

-

Expose aliquots of the solutions to various stress conditions:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Exposure to light (e.g., ICH Q1B option 2).

-

Acidic/Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and incubate at a specific temperature.

-

-

At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

dot

Caption: Forced Degradation Study Workflow.

Signaling Pathways

This compound exerts its primary pharmacological effects through its interaction with the cannabinoid receptors, CB1 and CB2.

CB1 Receptor Interaction: this compound is a potent full agonist at the CB1 receptor.[9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The canonical signaling pathway for CB1 receptor activation involves coupling to Gi/o proteins. This leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release, which are responsible for the psychoactive effects of cannabinoids.

CB2 Receptor Interaction: While the primary focus has been on CB1 receptor activity, synthetic cannabinoids also interact with the CB2 receptor, which is predominantly expressed in the immune system. The activity of this compound at the CB2 receptor is less well-characterized in the public domain but is an important area for future research to understand its full pharmacological profile, including potential immunomodulatory effects.

dot

Caption: this compound CB1 Receptor Signaling.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the solubility and stability of this compound. While general solubility in organic solvents is established, there is a clear need for more quantitative data to aid in the preparation of standardized solutions for research. Stability studies indicate that this compound is susceptible to degradation, particularly hydrolysis, highlighting the importance of proper storage and handling. The provided experimental protocols offer a framework for researchers to generate more detailed and robust data on these critical physicochemical properties. Furthermore, a deeper understanding of its interaction with both CB1 and CB2 receptors will be crucial for elucidating its full pharmacological and toxicological profile.

References

- 1. RESPONSE [policija.si]

- 2. This compound (exempt preparation) [A 1 mg/ml solution in acetonitrile] [lgcstandards.com]

- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Double-Edged Sword: Exploring the Potential Therapeutic Applications of MMB-CHMICA Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The synthetic cannabinoid MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate) and its derivatives represent a class of highly potent agonists for the cannabinoid type 1 (CB1) receptor. While notorious for their prevalence in the illicit drug market and associated adverse health effects, the powerful pharmacology of these compounds also presents a compelling, albeit challenging, area of exploration for potential therapeutic applications. This technical guide provides an in-depth overview of the core pharmacology of this compound derivatives, detailed experimental protocols for their evaluation, and a discussion of potential therapeutic avenues, acknowledging the significant hurdles that must be overcome for any clinical translation.

Core Pharmacology: Potent CB1 Receptor Agonism

This compound and its close analog, MDMB-CHMICA, are indole-based synthetic cannabinoids that exhibit high affinity and efficacy at the CB1 receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating neurotransmitter release and various physiological processes, including pain perception, appetite, mood, and memory.[2]

The high potency of these compounds is a key characteristic. For instance, MDMB-CHMICA acts as a highly potent full agonist of the CB1 receptor with an EC50 value of 0.14 nM.[1] This is significantly more potent than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, which is a partial agonist at the CB1 receptor.[3] The full agonism and high potency of this compound derivatives are responsible for both their profound psychoactive effects and their potential for therapeutic efficacy, as well as their significant toxicity.[4]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound and related compounds from various in vitro and in vivo studies.

| Compound | Assay | Receptor | Value | Reference |

| MDMB-CHMICA | EC50 (Functional Assay) | CB1 | 0.14 nM | [1] |

| MDMB-CHMICA | ED50 (THC Discrimination) | - | 0.01 mg/kg | [5] |

| MMB-FUBINACA | Ki (Binding Affinity) | hCB1 | ~3-fold less than CP55,940 | [6] |

| MDMB-FUBINACA | Ki (Binding Affinity) | hCB1 | ~3-fold greater than CP55,940 | [6] |

| MDMB-CHMICA | Serum Concentration (Intoxication Cases) | - | 3.4–86.4 ng/mL | [3] |

| 5F-MDMB-PICA | Ki (Binding Affinity) | CB1 | 1.24 nM | [7] |

| 5F-MDMB-PICA | EC50 ([35S]GTPγS Assay) | CB1 | 1.46 nM | [7] |

Potential Therapeutic Applications: A Landscape of Possibilities and Challenges

The potent activation of the CB1 receptor by this compound derivatives suggests potential therapeutic utility in conditions where CB1 agonism has shown promise. However, it is crucial to emphasize that research in this area is nascent, and significant challenges, primarily related to the narrow therapeutic window and severe psychoactive side effects, must be addressed.

Potential Therapeutic Areas:

-

Neuropathic Pain: The endocannabinoid system is a well-established modulator of pain signaling. Potent CB1 agonists have demonstrated significant analgesic effects in preclinical models of neuropathic pain. The high potency of this compound derivatives could theoretically be advantageous in achieving pain relief at very low doses.

-

Oncology: CB1 receptor activation has been shown to have anti-proliferative and pro-apoptotic effects in certain cancer cell lines. Furthermore, cannabinoids are used palliatively to manage chemotherapy-induced nausea and vomiting and to stimulate appetite. The development of peripherally restricted this compound derivatives could be a strategy to target cancer cells or alleviate treatment side effects without central nervous system exposure.

-

Neurodegenerative Diseases: The neuroprotective effects of CB1 receptor activation have been explored in models of diseases like Alzheimer's and Parkinson's. Modulation of excitotoxicity, neuroinflammation, and oxidative stress are potential mechanisms.

-

Epilepsy: The anticonvulsant properties of cannabinoids are well-documented. While much of the focus has been on cannabidiol (CBD), CB1 agonists also exhibit anti-seizure activity.

Key Challenges and Future Directions:

The primary obstacle to the therapeutic development of this compound derivatives is their profound psychoactivity and potential for abuse and toxicity.[4] Future research should focus on medicinal chemistry efforts to dissociate the therapeutic effects from the adverse effects. Strategies could include:

-

Development of Peripherally Restricted Analogs: Modifying the chemical structure to limit blood-brain barrier penetration could allow for the therapeutic targeting of peripheral CB1 receptors for conditions like pain and inflammation, without inducing central psychoactive effects.

-

Biased Agonism: Designing ligands that preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment) could potentially separate therapeutic actions from unwanted side effects.

-

Allosteric Modulation: Developing positive allosteric modulators (PAMs) that enhance the effect of endogenous cannabinoids at the CB1 receptor, rather than acting as direct agonists, could offer a more nuanced and potentially safer therapeutic approach.

Experimental Protocols

In Vitro Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of a test compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand: [3H]CP55,940.

-

Non-labeled competitor (e.g., WIN 55,212-2).

-

Test compound (this compound derivative).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the radioligand to a final concentration of ~0.7 nM in assay buffer.

-

Prepare a high concentration of the non-labeled competitor (10 µM) for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the appropriate concentration of the test compound (or buffer for total binding, or non-labeled competitor for non-specific binding), the radioligand, and the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Cannabinoid Tetrad Assay

The cannabinoid tetrad is a series of behavioral tests in rodents used to assess the in vivo cannabimimetic activity of a compound.[8][9] The four components are:

-

Hypomotility: Measured by placing the animal in an open field and counting the number of line crossings over a set period.

-

Catalepsy: Assessed using the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains immobile is recorded.

-

Hypothermia: Rectal temperature is measured using a probe before and after drug administration.

-

Analgesia: Typically measured using the hot plate test or tail-flick test, where the latency to respond to a thermal stimulus is recorded.

Procedure:

-

Animal Acclimation: Acclimate the animals (typically mice) to the testing room and handling procedures.

-

Baseline Measurements: Record baseline measurements for all four parameters before drug administration.

-

Drug Administration: Administer the this compound derivative (or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Measurements: At a predetermined time point (e.g., 30 minutes post-injection), repeat the measurements for all four parameters.

-

Data Analysis: Compare the post-drug measurements to the baseline and vehicle control groups to determine the effect of the compound on each component of the tetrad.

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound and its derivatives are potent pharmacological tools that, despite their current association with illicit use, hold theoretical potential for therapeutic development. Their high affinity and efficacy as CB1 receptor agonists make them interesting candidates for exploring the treatment of a range of disorders. However, the path to clinical translation is fraught with challenges, most notably the need to mitigate their profound psychoactive effects and potential for toxicity. Future research must focus on innovative medicinal chemistry approaches to develop derivatives with improved safety profiles. The experimental protocols and understanding of the underlying signaling pathways outlined in this guide provide a foundation for researchers to systematically investigate the therapeutic potential of this complex and compelling class of compounds.

References

- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Analytically Confirmed Intoxications Involving MDMB-CHMICA from the STRIDA Project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabinoid-like effects of five novel carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrad test - Wikipedia [en.wikipedia.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

Methodological & Application

analytical methods for detecting MMB-CHMICA in serum

Application Note: Detection of MMB-CHMICA in Serum

AN-2025-12-13

Introduction

This compound (also known as AMB-CHMICA) is a potent indole-3-carboxamide based synthetic cannabinoid. Like other synthetic cannabinoid receptor agonists (SCRAs), it poses significant public health risks, and its use has been associated with severe intoxications and fatalities.[1][2] Accurate and sensitive analytical methods are crucial for its detection in biological matrices, such as serum, for both clinical toxicology and forensic investigations. This document outlines a detailed protocol for the quantification of this compound in serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and reliable technique for this purpose.[3]

Principle of Method

This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. The protocol involves a sample preparation step to isolate the analyte from the complex serum matrix using protein precipitation. An internal standard (IS), such as a deuterated analog (e.g., JWH-018-d9), is added to compensate for matrix effects and variations during sample processing.[4][5]

The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for separation. The analyte is subsequently ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[4][6]

Detailed Experimental Protocol

Materials and Reagents

-

Standards: this compound certified reference material, JWH-018-d9 (or other suitable deuterated internal standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

-

Reagents: Ammonium Formate (LC-MS grade).

-

Labware: 2.0 mL polypropylene microcentrifuge tubes, glass vials, precision pipettes, vortex mixer, centrifuge.

Sample Preparation (Protein Precipitation)

This protocol is adapted from established methods for synthetic cannabinoid analysis in whole blood and serum.[4]

-

Pipette 200 µL of serum sample into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) to each sample, calibrator, and quality control sample.

-

To precipitate proteins, add 600 µL of ice-cold acetonitrile to the tube.

-

Immediately vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant (organic solvent layer) to a clean glass vial.

-

Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or clean air at approximately 30-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumentation: LC-MS/MS Conditions

The following parameters are recommended and should be optimized for the specific instrumentation used.

A. Liquid Chromatography (LC) Conditions [5][7]

-

HPLC System: Agilent 1290 Infinity II, Shimadzu Prominence, or equivalent.

-

Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Autosampler Temperature: 10-15°C.[7]

-

Injection Volume: 10 µL.[7]

-

Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.1% formic acid.[5]

-

Gradient Elution:

-

Start at 20% B.

-

Ramp to 95-100% B over 8-10 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 2-3 minutes.

-

B. Mass Spectrometry (MS) Conditions [4][6]

-

Mass Spectrometer: Sciex QTRAP 4000/5500, Thermo TSQ Fortis, or equivalent triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Temperature: Optimized for instrument (e.g., 500-550°C).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor Ion (Q1): 371.2 m/z; Product Ions (Q3): 240.2 m/z (quantifier), 144.1 m/z (qualifier).[6]

-

Internal Standard (JWH-018-d9): To be determined based on the standard used.

-

Data Presentation

Quantitative Method Parameters

The following table summarizes typical quantitative performance data for the analysis of this compound (or the closely related and often co-analyzed MDMB-CHMICA) in serum or blood.

| Parameter | Value | Source(s) |

| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [5] |

| Limit of Detection (LOD) | ~0.01 ng/mL | [4] |

| Observed Antemortem Concentrations | <1.0 - 22 ng/mL | [8] |

| Example Fatal Case Concentration | 5.6 ng/mL (in antemortem blood) | [9] |

Visualizations

Experimental and Analytical Workflow

Caption: General workflow for the analysis of this compound in serum.

Logical Relationships in this compound Analysis

Caption: Key relationships in the bioanalysis of this compound.

References

- 1. Analytically Confirmed Intoxications Involving MDMB-CHMICA from the STRIDA Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]

- 7. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatal intoxication with synthetic cannabinoid MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of MDMB-CHMICA in Whole Blood using LC-MS/MS

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of the synthetic cannabinoid MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation for sample preparation, followed by a robust chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of MDMB-CHMICA in a forensic or clinical research setting.

Introduction

MDMB-CHMICA is a potent indole-based synthetic cannabinoid that acts as a full agonist of the CB1 receptor. Its consumption has been associated with numerous serious adverse health effects and fatalities. Consequently, the development of reliable and sensitive analytical methods for the detection and quantification of MDMB-CHMICA in biological matrices is crucial for forensic toxicology and clinical monitoring. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of such compounds in complex biological samples.[1][2] This application note provides a comprehensive and validated LC-MS/MS protocol for the routine analysis of MDMB-CHMICA in whole blood.

Experimental Protocol

Materials and Reagents

-

MDMB-CHMICA reference standard

-

Internal Standard (IS), e.g., JWH-018-d9

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Drug-free whole blood for calibration and quality control samples

Sample Preparation: Protein Precipitation

-

Pipette 200 µL of whole blood sample, calibrator, or quality control into a 2.0 mL microcentrifuge tube.[2]

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of JWH-018-d9 in methanol) to each tube, achieving a final concentration of 10 ng/mL.[2]

-

Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[2] This ensures efficient protein precipitation.

-

Vortex the mixture for 5 minutes.[2]

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant (organic solvent layer) to a clean 2 mL glass vial.[2]

-

Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or air at 30-40°C.[2][3]

-

Reconstitute the dry residue in 100 µL of a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:4, v/v).[2]

-

Transfer the reconstituted solution to an autosampler vial with a micro-insert for LC-MS/MS analysis.

Liquid Chromatography

-

System: A UHPLC system capable of binary gradient elution.

-

Column: Accucore™ C30 column (150 × 2.1 mm, 2.6 µm) or equivalent.[4]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 20 15.0 0.4 60 15.1 0.5 95 16.0 0.5 95 16.1 0.4 20 | 20.0 | 0.4 | 20 |

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 40°C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MS Parameters (typical values, should be optimized for the specific instrument):

-

MRM Transitions: The following transitions should be optimized for the specific instrument. The precursor ion for MDMB-CHMICA ([M+H]+) is m/z 385.5.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| MDMB-CHMICA | 385.5 | 240.1 | 144.1 | Optimize |

| JWH-018-d9 (IS) | 351.2 | 224.2 | 155.1 | Optimize |

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of synthetic cannabinoids using LC-MS/MS, based on published literature.

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 10 ng/mL | |

| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL | [3] |

| Intra-day Precision (%CV) | < 10% | [3] |

| Inter-day Precision (%CV) | < 10% | [3] |

| Accuracy (%Bias) | < 10% | [3] |

| Recovery | 83.1 - 97.5% | [3] |

Experimental Workflow Diagram

Caption: Workflow for MDMB-CHMICA quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive protocol for the quantification of MDMB-CHMICA in whole blood. The simple protein precipitation sample preparation method is efficient and suitable for routine analysis. The chromatographic and mass spectrometric parameters are optimized for the selective detection of the target analyte. This method is well-suited for forensic and clinical laboratories that require the reliable quantification of MDMB-CHMICA.

References

- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for the Screening of MMB-CHMICA and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate), also known as AMB-CHMICA, is a potent indole-based synthetic cannabinoid. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research. These application notes provide detailed protocols for the screening of this compound and its primary metabolites in various biological specimens using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies are primarily based on established protocols for the closely related and often co-abused synthetic cannabinoid, MDMB-CHMICA, and should be validated specifically for this compound before implementation.

Metabolic Pathways of this compound

The metabolism of this compound is expected to be similar to that of MDMB-CHMICA, primarily involving two major biotransformation pathways:

-

Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite.

-

Oxidative Metabolism: Hydroxylation can occur at various positions on the cyclohexyl ring and the indole moiety.

A combination of these pathways can also occur, leading to hydroxylated carboxylic acid metabolites. The primary target analytes for screening should include the parent compound and its major hydrolyzed and hydroxylated metabolites.

Metabolic Pathway of this compound.

Experimental Workflow

A general workflow for the screening of this compound and its metabolites in biological samples is depicted below. This workflow includes sample preparation, instrumental analysis, and data processing.

Experimental Workflow for this compound Screening.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the detection of MDMB-CHMICA, which can be used as a starting point for the validation of an this compound screening method. It is imperative to establish and validate these parameters specifically for this compound.

| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Reference |

| MDMB-CHMICA | Whole Blood | LC-MS/MS | 0.04 ng/mL | 0.1 ng/mL | 0.1 - 10 ng/mL | [1] |

| MDMB-CHMICA | Urine | LC-MS/MS | 0.02 ng/mL | 0.05 ng/mL | 0.05 - 5 ng/mL | [2] |

| MDMB-CHMICA | Hair | UPLC-MS/MS | 0.5 - 5 pg/mg | 1 - 10 pg/mg | Not Specified | [3] |

Experimental Protocols

Sample Preparation

a) Urine Sample Preparation

-

To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., this compound-d5).

-

Add 500 µL of β-glucuronidase solution in acetate buffer (pH 5).

-

Incubate at 60°C for 1 hour to deconjugate glucuronidated metabolites.

-

Perform a liquid-liquid extraction (LLE) with 3 mL of a non-polar organic solvent (e.g., n-butyl chloride).

-

Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

b) Blood/Serum Sample Preparation

-

To 0.5 mL of blood or serum, add 50 µL of an internal standard working solution.

-

Add 1.5 mL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of mobile phase.

c) Hair Sample Preparation

-

Wash approximately 20 mg of hair with dichloromethane and then methanol to remove external contamination.

-

Pulverize the dried hair sample using a ball mill.

-

Add 1 mL of methanol and the internal standard.

-

Sonicate for 2 hours at 50°C.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the methanolic extract and evaporate to dryness.

-

Reconstitute in 100 µL of mobile phase.

LC-MS/MS Method

-

Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor and product ions for this compound and its metabolites must be determined by infusing pure standards. For this compound (precursor ion m/z 371.2), potential product ions could be m/z 240.2, 144.1, and 55.2.[4]

GC-MS Method

-

Instrument: A gas chromatograph coupled to a single or tandem quadrupole mass spectrometer.

-

Column: A low-bleed capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: Splitless injection of 1 µL at 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Note: Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary for polar metabolites to improve chromatographic performance.

Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

Synthetic Cannabinoid Signaling Pathway.

Disclaimer: The provided protocols and data are intended for informational purposes for research and forensic applications. All analytical methods must be fully validated in-house to ensure accuracy, precision, and reliability for their intended purpose. The information is largely based on the analysis of MDMB-CHMICA, and specific parameters for this compound will require optimization.

References

- 1. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]

Application Notes and Protocols for Studying MMB-CHMICA Metabolism using Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate), also known as MDMB-CHMICA, is a potent synthetic cannabinoid that has been associated with numerous public health concerns. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting in vivo drug metabolism.